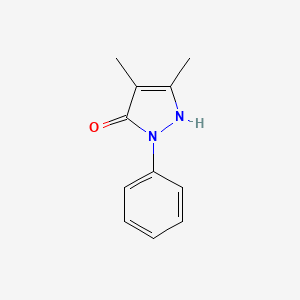
Fmoc-N-amido-PEG2-azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-N-amido-PEG2-azide is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It contains a fluorenylmethyloxycarbonyl (Fmoc) protected amino group and an azide group. The azide group is known for its reactivity in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This compound is widely used in various fields, including chemistry, biology, and medicine, due to its versatility and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-amido-PEG2-azide typically involves the following steps:
Fmoc Protection: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
PEGylation: The protected amino group is then linked to a PEG chain, usually through a carbamate linkage.
Azidation: The terminal hydroxyl group of the PEG chain is converted to an azide group using reagents such as sodium azide under appropriate conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. Custom synthesis and cGMP manufacturing practices are often employed to meet the specific requirements of various applications.
化学反応の分析
Types of Reactions
Fmoc-N-amido-PEG2-azide undergoes several types of chemical reactions, including:
Click Chemistry: The azide group reacts with terminal alkynes in the presence of copper catalysts to form triazoles.
Deprotection: The Fmoc group can be removed under basic conditions to expose the free amino group for further reactions.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper(I) catalysts and alkyne-containing molecules.
Fmoc Deprotection: Typically involves the use of piperidine in a suitable solvent.
Major Products
Triazoles: Formed from the reaction of the azide group with alkynes.
Free Amines: Obtained after the removal of the Fmoc protecting group.
科学的研究の応用
Chemistry
Fmoc-N-amido-PEG2-azide is used as a linker in the synthesis of various compounds, including PROTACs (proteolysis-targeting chimeras). It facilitates the connection of different functional groups and enhances solubility in aqueous media .
Biology and Medicine
In biological and medical research, this compound is used in the development of drug delivery systems, imaging agents, and bioconjugates. Its ability to form stable triazole linkages makes it valuable in the synthesis of biocompatible materials .
Industry
In the industrial sector, this compound is employed in the production of hydrogels, coatings, and other materials that require precise functionalization and high stability.
作用機序
The primary mechanism of action of Fmoc-N-amido-PEG2-azide involves its participation in click chemistry reactions. The azide group reacts with alkynes to form triazoles, which are stable and biocompatible. This reaction is highly specific and efficient, making it suitable for various applications in drug development, material science, and biotechnology .
類似化合物との比較
Similar Compounds
Fmoc-N-amido-PEG3-azide: Similar structure but with a longer PEG chain.
Fmoc-N-amido-PEG4-amine: Contains an amine group instead of an azide.
Fmoc-N-amido-PEG12-acid: Contains a terminal carboxylic acid group.
Uniqueness
Fmoc-N-amido-PEG2-azide is unique due to its balanced PEG chain length, which provides optimal solubility and reactivity. The presence of both Fmoc and azide groups allows for versatile applications in click chemistry and bioconjugation .
特性
分子式 |
C21H24N4O4 |
|---|---|
分子量 |
396.4 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C21H24N4O4/c22-25-24-10-12-28-14-13-27-11-9-23-21(26)29-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,23,26) |
InChIキー |
BCIGBOVTJXUUNJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


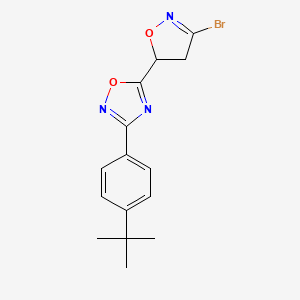
![2-[3-[6-ethoxy-4-[4-(1H-pyrazol-4-yl)anilino]quinazolin-2-yl]phenoxy]-N-propan-2-ylacetamide](/img/structure/B12431999.png)
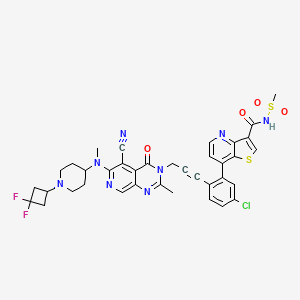
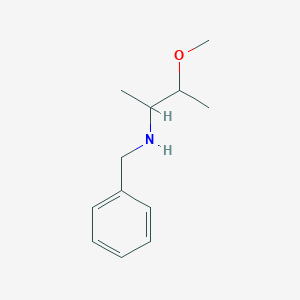
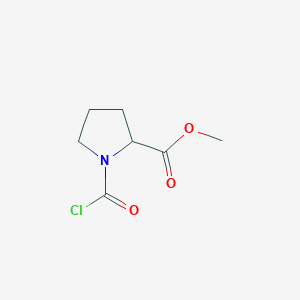


![2-[(4S,8S,9S,13R)-4,8,9,13-tetramethyl-3-(2-methyl-1-oxopropan-2-yl)-17-propan-2-yl-2,3,6,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-4-yl]acetic acid](/img/structure/B12432037.png)

![(4R)-1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one](/img/structure/B12432053.png)
amine](/img/structure/B12432057.png)
![(E)-N-(2-amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B12432060.png)
